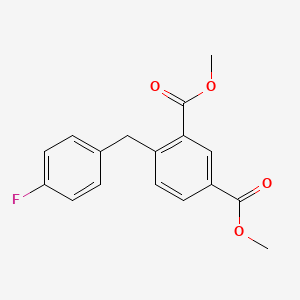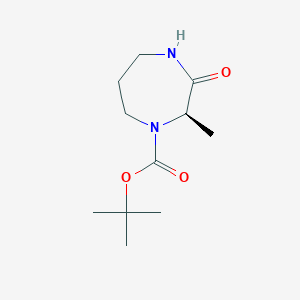
(R)-4-Boc-3-methyl-1,4-diazepan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-4-Boc-3-methyl-1,4-diazepan-2-one is a chemical compound that belongs to the class of diazepanones. It is characterized by the presence of a diazepane ring, which is a seven-membered ring containing two nitrogen atoms. The compound is often used as an intermediate in the synthesis of various pharmaceuticals and organic compounds due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-4-Boc-3-methyl-1,4-diazepan-2-one typically involves the following steps:
Formation of the Diazepane Ring: The initial step involves the formation of the diazepane ring through a cyclization reaction. This can be achieved by reacting a suitable diamine with a diacid or its derivative under acidic or basic conditions.
Introduction of the Boc Protecting Group: The Boc (tert-butoxycarbonyl) protecting group is introduced to the nitrogen atom of the diazepane ring. This is usually done by reacting the diazepane with di-tert-butyl dicarbonate in the presence of a base such as triethylamine.
Methylation: The final step involves the methylation of the diazepane ring at the appropriate position. This can be achieved using methyl iodide or a similar methylating agent under basic conditions.
Industrial Production Methods: In an industrial setting, the production of ®-4-Boc-3-methyl-1,4-diazepan-2-one follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and reproducibility.
Types of Reactions:
Oxidation: ®-4-Boc-3-methyl-1,4-diazepan-2-one can undergo oxidation reactions, typically at the methyl group, to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the methyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as alkyl halides, amines, and thiols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines.
Scientific Research Applications
®-4-Boc-3-methyl-1,4-diazepan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a precursor in the development of drugs targeting neurological and psychiatric disorders.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-4-Boc-3-methyl-1,4-diazepan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular target involved.
Comparison with Similar Compounds
®-4-Boc-3-methyl-1,4-diazepan-2-thione: Similar structure but contains a sulfur atom instead of an oxygen atom.
®-4-Boc-3-methyl-1,4-diazepan-2-amine: Contains an amine group instead of a carbonyl group.
®-4-Boc-3-methyl-1,4-diazepan-2-ol: Contains a hydroxyl group instead of a carbonyl group.
Uniqueness: ®-4-Boc-3-methyl-1,4-diazepan-2-one is unique due to its specific structural features, such as the presence of the Boc protecting group and the diazepane ring. These features confer distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C11H20N2O3 |
|---|---|
Molecular Weight |
228.29 g/mol |
IUPAC Name |
tert-butyl (2R)-2-methyl-3-oxo-1,4-diazepane-1-carboxylate |
InChI |
InChI=1S/C11H20N2O3/c1-8-9(14)12-6-5-7-13(8)10(15)16-11(2,3)4/h8H,5-7H2,1-4H3,(H,12,14)/t8-/m1/s1 |
InChI Key |
FDPLTIXQKBILOA-MRVPVSSYSA-N |
Isomeric SMILES |
C[C@@H]1C(=O)NCCCN1C(=O)OC(C)(C)C |
Canonical SMILES |
CC1C(=O)NCCCN1C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


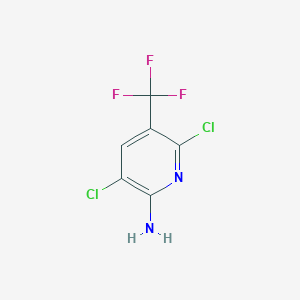
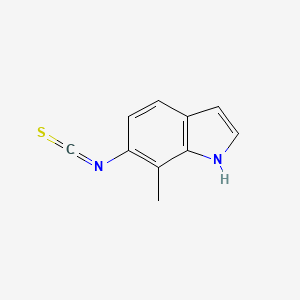
![4-methyl-1H-furo[3,4-b]indole-1,3(4H)-dione](/img/structure/B8294967.png)
![4-[4-(2-Fluorophenyl)-1,3-thiazol-2-yl]piperidine](/img/structure/B8294971.png)
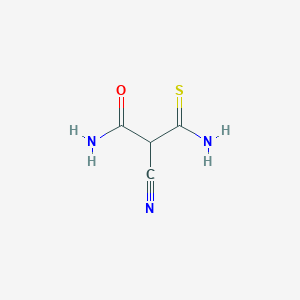
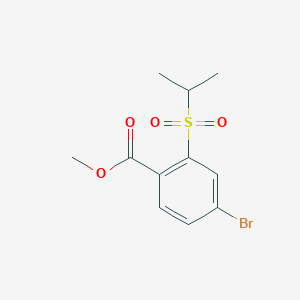
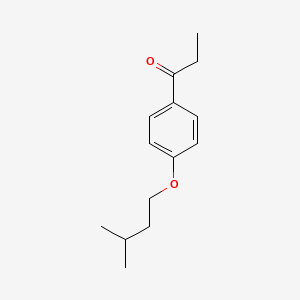
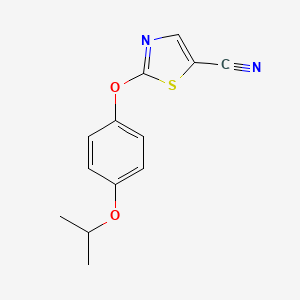
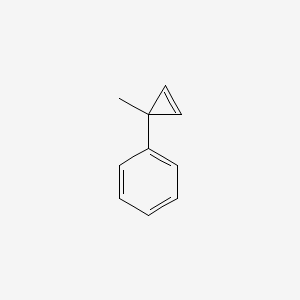
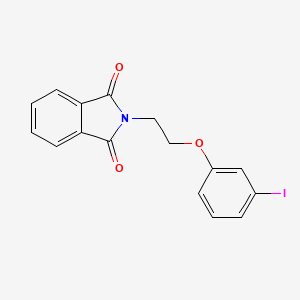
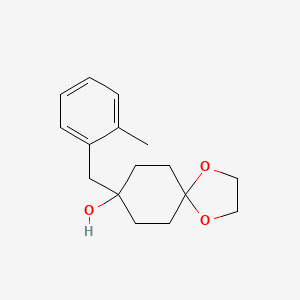
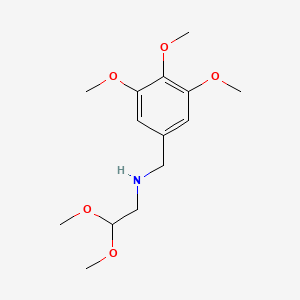
![5-Chloromethyl-2-(2-methyl-[1,3]dioxolan-2-yl)-thiazole](/img/structure/B8295029.png)
